1-(Oct-2-EN-2-YL)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oct-2-EN-2-YL)naphthalene is an organic compound characterized by the presence of a naphthalene ring substituted with an octenyl group. This compound is part of the larger family of naphthalene derivatives, which are known for their diverse applications in various fields, including organic synthesis, materials science, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oct-2-EN-2-YL)naphthalene typically involves the alkylation of naphthalene with an octenyl halide under Friedel-Crafts alkylation conditions. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows: [ \text{Naphthalene} + \text{Octenyl Halide} \xrightarrow{\text{AlCl}_3} \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-(Oct-2-EN-2-YL)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones or other oxygenated derivatives.
Reduction: Hydrogenation can reduce the double bond in the octenyl group, yielding saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid.
Major Products:
Oxidation: Naphthoquinones and other oxygenated naphthalene derivatives.
Reduction: Saturated naphthalene derivatives.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
1-(Oct-2-EN-2-YL)naphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Oct-2-EN-2-YL)naphthalene involves its interaction with molecular targets through its naphthalene ring and octenyl group. The compound can participate in various chemical reactions, influencing biological pathways and molecular interactions. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
- 1-(1-Octen-2-yl)naphthalene
- 2-(Oct-1-en-1-yl)naphthalene
- 1-Phenyl-2-methyl-oct-1-ene
Comparison: 1-(Oct-2-EN-2-YL)naphthalene is unique due to its specific substitution pattern, which can influence its reactivity and interactions. Compared to other similar compounds, it may exhibit different physical properties, such as boiling point and solubility, as well as distinct chemical reactivity.
Properties
CAS No. |
101720-91-6 |
---|---|
Molecular Formula |
C18H22 |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
1-oct-2-en-2-ylnaphthalene |
InChI |
InChI=1S/C18H22/c1-3-4-5-6-10-15(2)17-14-9-12-16-11-7-8-13-18(16)17/h7-14H,3-6H2,1-2H3 |
InChI Key |
BTYVIZZQOYWDND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=C(C)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.